![molecular formula C25H21BrClN3O2S2 B12047737 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide CAS No. 476484-32-9](/img/structure/B12047737.png)
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps The initial step often includes the formation of the benzothieno[2,3-d]pyrimidine core through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity:
Research indicates that derivatives of benzothieno-pyrimidines exhibit promising anticancer properties. The presence of the bromophenyl group in this compound may enhance its interaction with specific biological targets involved in cancer cell proliferation and survival. Studies have shown that similar compounds can inhibit tumor growth in various cancer models by inducing apoptosis and disrupting cell cycle progression .
2. Antimicrobial Properties:
Compounds containing the thieno-pyrimidine moiety have demonstrated antimicrobial activity against a range of pathogens. The sulfanyl group in this structure may contribute to its effectiveness by enhancing membrane permeability or interfering with metabolic pathways in bacteria .
3. Anti-inflammatory Effects:
There is potential for this compound to exhibit anti-inflammatory effects, as similar thieno-pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in vitro. This suggests a possible application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Key modifications to the structure, such as varying the substituents on the benzothieno-pyrimidine core or altering the acetamide side chain, can significantly influence biological activity. For instance:
Modification | Effect |
---|---|
Addition of electron-withdrawing groups | Increased potency against cancer cells |
Variation of alkyl groups on acetamide | Altered pharmacokinetic properties |
Case Studies
Case Study 1: Anticancer Research
In a study investigating the anticancer effects of thieno-pyrimidine derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against human cancer cell lines. The compound demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead candidate for further development .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfanyl group enhanced antibacterial activity, highlighting the importance of structural diversity in developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and similar functional groups.
Disilane-bridged architectures: Share structural similarities with unique electronic properties.
Uniqueness
What sets 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide apart is its unique combination of functional groups and the benzothieno[2,3-d]pyrimidine core, which imparts distinct biological and chemical properties.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a variety of biological activities that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C24H21BrN4O4S3
- Molecular Weight : 605.6 g/mol
- IUPAC Name : 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
The compound features a benzothienopyrimidine core linked to a sulfanyl group and an acetamide moiety. This structural complexity may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways crucial for various cellular functions.
Antimicrobial Properties
Preliminary studies indicate that similar compounds exhibit antimicrobial effects against a range of pathogens. The presence of the sulfanyl group may enhance these properties by facilitating interactions with microbial enzymes or membranes.
Anti-inflammatory Effects
Research suggests that compounds with similar structures can exhibit anti-inflammatory activities. This may be due to their ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Anticancer Potential
The unique structure of this compound positions it as a potential anticancer agent. Studies have shown that related benzothienopyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of benzothienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that the compound may possess broad-spectrum antimicrobial activity.
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that derivatives similar to this compound reduced the production of TNF-alpha and IL-6 in activated macrophages. This points to its potential use in treating inflammatory diseases.
Study 3: Anticancer Activity
Research published in the Journal of Medicinal Chemistry found that related compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Data Table: Summary of Biological Activities
Properties
CAS No. |
476484-32-9 |
---|---|
Molecular Formula |
C25H21BrClN3O2S2 |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C25H21BrClN3O2S2/c1-14-12-16(27)8-11-19(14)28-21(31)13-33-25-29-23-22(18-4-2-3-5-20(18)34-23)24(32)30(25)17-9-6-15(26)7-10-17/h6-12H,2-5,13H2,1H3,(H,28,31) |
InChI Key |
FGMYANFAXQHFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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